molecular formula C14H20N2O2 B5378844 N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide

N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide

Cat. No. B5378844
M. Wt: 248.32 g/mol
InChI Key: RHIPTQQOYKEYBF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been used both recreationally and as a research chemical. MXE has gained popularity due to its dissociative and hallucinogenic effects, which are similar to those of ketamine but with a longer duration of action.

Mechanism of Action

N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which leads to the inhibition of glutamate neurotransmission. This inhibition results in a dissociative state, which is characterized by altered perception, loss of self-awareness, and a sense of detachment from reality. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide also has affinity for the sigma-1 receptor, which is involved in the regulation of ion channels and the release of neurotransmitters.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, altered body temperature, and respiratory depression. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide can also cause hallucinations, dissociation, and euphoria. Chronic use of N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been associated with cognitive impairment, memory loss, and psychiatric disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has several advantages for use in lab experiments, including its high affinity for the NMDA receptor and its dissociative and hallucinogenic effects. However, N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide also has several limitations, including its potential for abuse and its side effects on the cardiovascular and respiratory systems.

Future Directions

Future research on N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide should focus on its potential as a therapeutic agent for the treatment of depression, addiction, and other psychiatric disorders. Further studies are needed to determine the long-term effects of N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide use and its potential for abuse. Additionally, research should be conducted to develop safer and more effective dissociative drugs that can be used in clinical settings.

Synthesis Methods

N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. Other methods include the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of sodium borohydride or the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of sodium cyanoborohydride.

Scientific Research Applications

N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been used to study the role of the NMDA receptor in the development of addiction and the treatment of depression.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-6-8-16(9-7-11)14(17)15-12-4-3-5-13(10-12)18-2/h3-5,10-11H,6-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIPTQQOYKEYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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